N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is located on the outer mitochondrial membrane. TSPO is known to play a crucial role in the regulation of mitochondrial function, apoptosis, and neuroinflammation. DPA-714 has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
Wirkmechanismus
DPA-714 binds selectively to N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide on the outer mitochondrial membrane, which is upregulated in response to cellular stress and inflammation. N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones and the maintenance of mitochondrial function. DPA-714 has been shown to modulate the activity of N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, leading to a reduction in neuroinflammation and oxidative stress.
Biochemical and physiological effects:
DPA-714 has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of neurological disorders. DPA-714 has also been shown to improve mitochondrial function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPA-714 is its high selectivity for N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, which allows for specific targeting of the protein in vivo. DPA-714 is also highly stable and can be easily synthesized in large quantities. However, one of the limitations of DPA-714 is its low affinity for N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, which may limit its effectiveness in certain applications. Additionally, DPA-714 has a relatively short half-life, which may require frequent dosing in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the use of DPA-714 in scientific research. One area of interest is the development of new N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide ligands with higher affinity and selectivity for the protein. Another area of interest is the use of DPA-714 in combination with other drugs or therapies to enhance its effectiveness in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of DPA-714 and its potential applications in the diagnosis and treatment of neurological disorders.
Synthesemethoden
DPA-714 can be synthesized by the reaction of 2,6-dimethylphenyl isocyanate with (1-(phenylsulfonyl)pyrrolidin-2-yl)methylamine. The resulting oxalamide is then purified by column chromatography to obtain DPA-714 in high purity.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been widely used in scientific research to study the role of N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide in various neurological disorders. It has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used as a diagnostic tool for the detection of neuroinflammation in vivo using positron emission tomography (PET) imaging.
Eigenschaften
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(2,6-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-8-6-9-16(2)19(15)23-21(26)20(25)22-14-17-10-7-13-24(17)29(27,28)18-11-4-3-5-12-18/h3-6,8-9,11-12,17H,7,10,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWBOUWZMDEXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,6-dimethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.